molecular formula C10H12N2O2 B14224687 6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid CAS No. 787506-78-9

6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B14224687
CAS No.: 787506-78-9
M. Wt: 192.21 g/mol
InChI Key: QEQPEPIKNQWRMW-UHFFFAOYSA-N
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Description

6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic organic compound with a pyridine ring substituted with a methyl group, a prop-2-en-1-ylamino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-2-chloropyridine-3-carboxylic acid with prop-2-en-1-amine under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the chlorine atom is replaced by the prop-2-en-1-ylamino group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential therapeutic effects.

    Industrial Applications: It serves as an intermediate in the synthesis of other valuable compounds used in various industries.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine-3-carboxylic acid: Lacks the methyl and prop-2-en-1-ylamino groups, resulting in different chemical properties and reactivity.

    6-Methylpyridine-3-carboxylic acid: Lacks the prop-2-en-1-ylamino group, affecting its biological activity and applications.

    2-[(Prop-2-en-1-yl)amino]pyridine-3-carboxylic acid:

Uniqueness

6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of both the methyl and prop-2-en-1-ylamino groups, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to specific targets and improve its stability under various conditions.

Properties

CAS No.

787506-78-9

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-methyl-2-(prop-2-enylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c1-3-6-11-9-8(10(13)14)5-4-7(2)12-9/h3-5H,1,6H2,2H3,(H,11,12)(H,13,14)

InChI Key

QEQPEPIKNQWRMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)NCC=C

Origin of Product

United States

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